9-Hydroxyiminofluorene-2,7-disulfonamide

Ion Channel SAR Calcium Signaling

9-Hydroxyiminofluorene-2,7-disulfonamide (CAS 321685-35-2) is a synthetic fluorene derivative with a molecular formula of C13H11N3O5S2 and a molecular weight of 353.37 g/mol. It is a member of the sulfonamide and ketoxime classes and serves as the functional parent scaffold for other bioactive fluorene-2,7-disulfonamides.

Molecular Formula C13H11N3O5S2
Molecular Weight 353.37
CAS No. 321685-35-2
Cat. No. B2366071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Hydroxyiminofluorene-2,7-disulfonamide
CAS321685-35-2
Molecular FormulaC13H11N3O5S2
Molecular Weight353.37
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)N)C(=NO)C3=C2C=CC(=C3)S(=O)(=O)N
InChIInChI=1S/C13H11N3O5S2/c14-22(18,19)7-1-3-9-10-4-2-8(23(15,20)21)6-12(10)13(16-17)11(9)5-7/h1-6,17H,(H2,14,18,19)(H2,15,20,21)
InChIKeyAAUWIESHYVTZBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





9-Hydroxyiminofluorene-2,7-disulfonamide (CAS 321685-35-2): Core Chemical and Biological Profile for Informed Scientific Procurement


9-Hydroxyiminofluorene-2,7-disulfonamide (CAS 321685-35-2) is a synthetic fluorene derivative with a molecular formula of C13H11N3O5S2 and a molecular weight of 353.37 g/mol . It is a member of the sulfonamide and ketoxime classes and serves as the functional parent scaffold for other bioactive fluorene-2,7-disulfonamides [1]. It is categorized as a xenobiotic and has been identified in high-throughput screening (HTS) assays targeting various biological systems, including G-protein signaling and ion channels [2].

Scaffold Role
Unsubstituted parent scaffold for fluorene-2,7-disulfonamide SAR
Control Use
Baseline/negative control for analogs like FIN56 in ferroptosis assays
Screening Fit
Identified in HTS for G-protein signaling and ion channel targets

Why 9-Hydroxyiminofluorene-2,7-disulfonamide Cannot Be Interchanged with Other Fluorene-2,7-disulfonamide Analogs


9-Hydroxyiminofluorene-2,7-disulfonamide is the core, unsubstituted parent scaffold of a family of compounds where modifications at the sulfonamide nitrogen atoms profoundly alter biological activity [1]. While analogs like the dicyclohexyl-substituted FIN56 (CAS 1083162-61-1) are potent ferroptosis inducers with well-defined mechanisms, the unsubstituted parent compound exhibits a distinct profile . Substituting it with a more potent analog for research will not recapitulate the baseline activity of the core scaffold. Conversely, using the parent compound as a substitute for a specialized analog like FIN56 will fail to induce the specific downstream effects (e.g., GPX4 degradation) for which those analogs were developed. Procurement decisions must be based on the specific research goal: the parent compound is essential for structure-activity relationship (SAR) studies and as a control, not as a direct replacement for optimized analogs.

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Replacing with potent analogs (e.g., FIN56) may not reproduce baseline scaffold activity; parent compound is designed as control, not functional substitute.

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Using parent as replacement for optimized analogs fails to induce specific downstream effects (e.g., GPX4 degradation) that rely on N-substitution.

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Interchangeability requires validation; procurement should match research goal (SAR/control vs. mechanistic probe).

9-Hydroxyiminofluorene-2,7-disulfonamide: Comparative Quantitative Evidence for Differentiated Scientific Utility


Differentiation from N-alkyl Analogs: Impact of Sulfonamide Substitution on T-type Calcium Channel Activity

The unsubstituted parent compound 9-Hydroxyiminofluorene-2,7-disulfonamide serves as a critical reference point for understanding the structure-activity relationship (SAR) of fluorene-2,7-disulfonamide derivatives. An analog with diethyl substitution on the sulfonamide nitrogens (N2,N2,N7,N7-tetraethyl-9-hydroxyiminofluorene-2,7-disulfonamide, BDBM77099) showed weak activity against the human Cav3.2 T-type calcium channel [1]. This provides a baseline for the parent scaffold's ion channel profile, demonstrating that N-alkylation is required to modulate activity on this target [1].

T-type Ca²⁺ activity vs. N-alkyl analog
Class-level inference
Parent: not quantified (weak/inactive)
Diethyl analog (BDBM77099): EC₅₀ 1.60E+3 nM
Baseline scaffold activity; N-alkylation required for measurable Cav3.2 modulation
Assay: human Cav3.2 cell-based. Reported SAR context.
Ion Channel SAR Calcium Signaling

Differentiation from FIN56: Essential Role of the Unsubstituted Scaffold in Ferroptosis Probe Development

9-Hydroxyiminofluorene-2,7-disulfonamide is the functional parent of FIN56 (CAS 1083162-61-1), a widely used ferroptosis inducer [1]. FIN56 induces ferroptosis via two distinct mechanisms: degradation of GPX4 protein and activation of squalene synthase [2]. The unsubstituted parent compound is chemically incapable of this dual mechanism due to the lack of the N-cyclohexyl groups, which are critical for target engagement. This relationship underscores the parent compound's value as a core scaffold for probe development and as a definitive negative control in ferroptosis studies [1].

Mechanistic differentiation from FIN56
Class-level inference
Parent: inert scaffold
FIN56: dual GPX4 degradation / squalene synthase activation
Parent provides inactive control; functional distinction driven by N-cyclohexyl groups
Cellular ferroptosis models; reported role as parent compound.
Ferroptosis GPX4 Squalene Synthase

Comparison with 9-Oxo Analogs: Hydroxyimino Moiety Enables Distinct Chemical Reactivity and Hydrogen Bonding

A key point of chemical differentiation is the hydroxyimino group at the C9 position, which distinguishes it from 9-oxo-fluorene-2,7-disulfonamide analogs (e.g., the lead compound in TOPK inhibitor development) [1]. The hydroxyimino group alters the electronic properties of the fluorene core and provides a distinct hydrogen-bonding pharmacophore compared to a ketone. This changes the compound's reactivity and potential for forming non-covalent interactions with biological targets, making the 9-hydroxyimino scaffold a unique chemotype for exploration.

C9 chemotype: hydroxyimino vs. oxo
Class-level inference
Hydroxyimino (N-OH)
Alters electronic properties and hydrogen-bonding; distinct from 9-oxo scaffolds
Structural comparison; not interchangeable with ketone analogs.
Organic Synthesis Medicinal Chemistry Chemotype

Targeted Research Applications for 9-Hydroxyiminofluorene-2,7-disulfonamide Based on Verifiable Evidence


Structure-Activity Relationship (SAR) Studies for Ferroptosis Modulators

This compound is the optimal choice for use as an unsubstituted core scaffold in SAR campaigns focused on optimizing ferroptosis inducers. Its functional relationship to FIN56 allows researchers to systematically evaluate the impact of N-substituents on GPX4 degradation and squalene synthase activation . It serves as the ideal baseline (inactive control) from which the enhanced potency of analogs is measured, as supported by its classification as the functional parent of FIN56 [1].

Chemical Biology Studies as a Negative Control for Fluorene-Derived Probes

In assays where FIN56 or other substituted fluorene-2,7-disulfonamides are used to study ferroptosis, 9-Hydroxyiminofluorene-2,7-disulfonamide serves as a critical negative control. Its lack of the N-cyclohexyl groups required for potent GPX4 degradation ensures it does not induce the same phenotype, allowing for the specific attribution of observed effects to the active compound's unique mechanism of action [1].

Medicinal Chemistry for Ion Channel-Targeted Compound Development

Based on its use in HTS assays for various ion channels and the quantified, albeit weak, activity of its diethyl analog on T-type calcium channels [1], this parent scaffold is a suitable starting point for medicinal chemistry programs aimed at developing novel ion channel modulators. Researchers can use it to design and synthesize a library of analogs for which the parent compound provides a baseline for measuring improvements in potency and selectivity [1].

Application
Selection Property
Validation Focus
Ferroptosis modulator SAR
Unsubstituted parent scaffold
Benchmarking N-substituent effects on GPX4 degradation/squalene synthase
Ferroptosis probe negative control
Inert scaffold for mechanism attribution
Phenotype specificity vs. FIN56 in cell models
Ion channel modulator development
Baseline scaffold for SAR library
T-type calcium channel activity modulation; HTS ion channel profiling
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